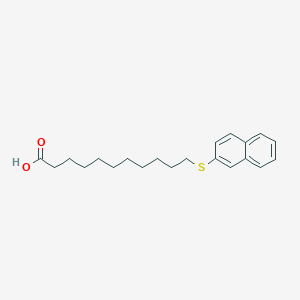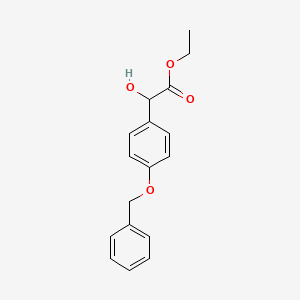![molecular formula C7H11N5O3 B14722474 [(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea CAS No. 5454-67-1](/img/structure/B14722474.png)
[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea is a chemical compound with the molecular formula C7H11N5O3 and a molecular weight of 213.19 g/mol It is known for its unique structure, which includes an imidazolidinone ring and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea typically involves the reaction of 4-ethyl-2,5-dioxoimidazolidin-4-ylmethylideneamine with urea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts, such as metal oxides, can enhance the reaction rate and yield. Additionally, solvent recycling and purification steps are implemented to minimize waste and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of [(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea stands out due to its unique combination of an imidazolidinone ring and a urea moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5454-67-1 |
|---|---|
Molecular Formula |
C7H11N5O3 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea |
InChI |
InChI=1S/C7H11N5O3/c1-2-7(3-9-12-5(8)14)4(13)10-6(15)11-7/h3H,2H2,1H3,(H3,8,12,14)(H2,10,11,13,15)/b9-3+ |
InChI Key |
DLKSFTNULMBYEZ-YCRREMRBSA-N |
Isomeric SMILES |
CCC1(C(=O)NC(=O)N1)/C=N/NC(=O)N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


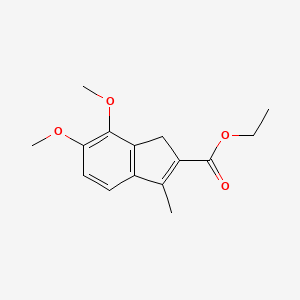

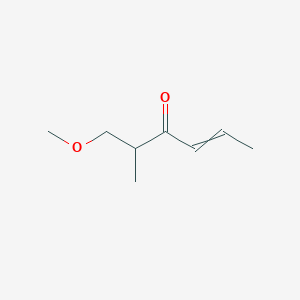

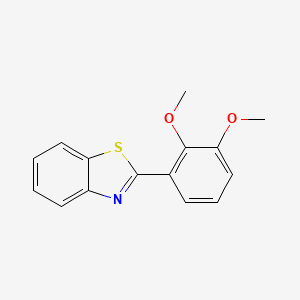



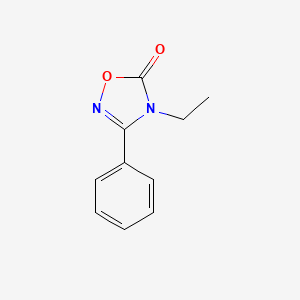
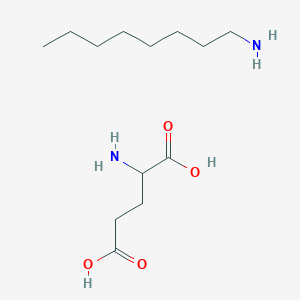
![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
